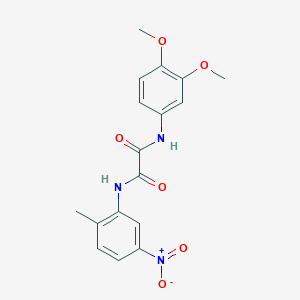

N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of oxalamide and has been studied for its various properties and effects.

Applications De Recherche Scientifique

Synthetic Methods and Chemical Properties

A study by Mamedov et al. (2016) introduces a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be applied to the synthesis of compounds similar to N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide. This method, which involves the Meinwald rearrangement and a new rearrangement sequence, is notable for its operational simplicity and high yield. Such methodologies could be fundamental in synthesizing and exploring the properties and applications of N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (Mamedov et al., 2016).

Photolabile Chelators for Divalent Cations

The research by Kaplan and Ellis‐Davies (1988) described the synthesis and properties of a photolabile chelator for divalent cations, with a significant change in Ca2+ affinity upon illumination. Although not directly related, the principles and mechanisms underlying the photolabile chelators could inspire applications for compounds like N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide in controlling and studying cellular processes that depend on divalent cations (Kaplan & Ellis‐Davies, 1988).

Applications in Material Science and Electronics

The synthesis and properties of novel compounds, including their application in material science, are often explored to develop new materials with unique properties. For example, research on azo polymers and their cooperative motion of polar side groups in amorphous polymers (Meng et al., 1996) suggests a potential area of application for similarly structured compounds in creating materials with unique optical and electronic properties (Meng et al., 1996).

Biochemical Applications

While specific studies on N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide are not available, research on similar nitro compounds and their biological effects or potential as prodrugs, like the synthesis and properties of bioreductively targeted nitrothienyl prodrugs of combretastatin A-4 (Thomson et al., 2006), might provide insight into possible biochemical or medicinal applications for such compounds (Thomson et al., 2006).

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-N'-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6/c1-10-4-6-12(20(23)24)9-13(10)19-17(22)16(21)18-11-5-7-14(25-2)15(8-11)26-3/h4-9H,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAORYHFBJRGEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)

![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)

![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)

![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)